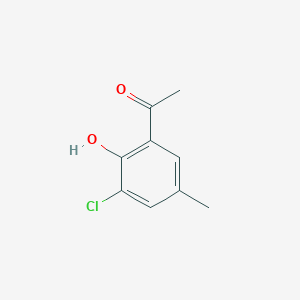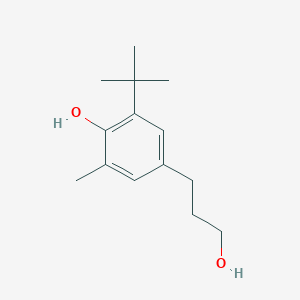
3-(3-叔丁基-4-羟基-5-甲基苯基)丙醇
概述
描述
Synthesis Analysis
The synthesis of “3-(3-tert-Butyl-4-hydroxy-5-methylphenyl)propanol” involves complex organic reactions. It is also used as a key raw material for synthesizing various antioxidants.Molecular Structure Analysis
The molecular formula of “3-(3-tert-Butyl-4-hydroxy-5-methylphenyl)propanol” is C14H22O2 . It has an average mass of 250.333 Da and a monoisotopic mass of 250.156891 Da .Chemical Reactions Analysis
“3-(3-tert-Butyl-4-hydroxy-5-methylphenyl)propanol” plays a utility role in facilitating complex organic reactions and synthesizing novel compounds. It is also used in the synthesis of antioxidant derivatives.Physical and Chemical Properties Analysis
“3-(3-tert-Butyl-4-hydroxy-5-methylphenyl)propanol” appears as slightly yellow granules . It is soluble in acetone, benzene, methanol, and chloroform .科学研究应用
合成和聚合物应用
聚甲醛 (POM) 中的抗氧化剂:
- 受阻烷基酚衍生物,包括 3-(3-叔丁基-4-羟基-5-甲基苯基)丙醇,用作 POM 中的抗氧化剂。这些化合物增强了 POM 的热阻和萃取阻力,这有利于在汽车工业中的应用,尤其是在油箱中 (Park 等人,2012)。
丁二烯聚合物的热稳定剂:
- 2-叔丁基-6-(3-叔丁基-2-羟基-5-甲基苄基)-4-甲基苯基丙烯酸酯 (Sumilizer GM),其结构与 3-(3-叔丁基-4-羟基-5-甲基苯基)丙醇相关,充当丁二烯型聚合物的有效热稳定剂。它表现出双功能机制,保护聚合物免受热降解 (Yachigo 等人,1988)。
增强聚合物的氧化稳定性:
- 类似于 3-(3-叔丁基-4-羟基-5-甲基苯基)丙醇的化合物,如 2-(1-(2-羟基-3,5-二叔丁基苯基)乙基)-4,6-二叔丁基苯基丙烯酸酯 (Sumilizer GS),显示出增强的热稳定性和抗氧化变色性。这表明相关化合物在提高各种聚合物材料的耐久性方面具有潜力 (Yachigo 等人,1993)。
化学合成和表征
在曼尼希反应中的作用:
- 在 N-(1-丙醇)-N,N-双(3-叔丁基-5-甲基-2-羟基苯甲基)胺的合成中,使用了一种与 3-(3-叔丁基-4-羟基-5-甲基苯基)丙醇相关的化合物。这证明了其在促进复杂有机反应和合成新型化合物方面的效用 (Tan 等人,2010)。
抗氧化剂衍生物的合成:
- 3-(3,5-二叔丁基-4-羟基苯基)丙酸甲酯与 3-(3-叔丁基-4-羟基-5-甲基苯基)丙醇密切相关,是合成各种抗氧化剂的关键原料。这突出了此类化合物在生产具有不同性质和应用的抗氧化剂中的核心作用 (Huo,2010)。
表面中间体的形成:
- 在 Ni(100) 表面研究 1-氯-2-甲基-2-丙醇,其结构与 3-(3-叔丁基-4-羟基-5-甲基苯基)丙醇类似,显示了氧金属环中间体的形成。这项研究提供了类似化合物与金属表面相互作用的见解,这对于理解催化和表面化学至关重要 (Zhao 等人,2010)。
安全和危害
未来方向
属性
IUPAC Name |
2-tert-butyl-4-(3-hydroxypropyl)-6-methylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O2/c1-10-8-11(6-5-7-15)9-12(13(10)16)14(2,3)4/h8-9,15-16H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVGRRDNGXMZNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C(C)(C)C)CCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75546-54-2 | |
| Record name | 3-(3-tert-Butyl-4-hydroxy-5-methylphenyl)propanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075546542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(3-TERT-BUTYL-4-HYDROXY-5-METHYLPHENYL)PROPANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W26FN251L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details










Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
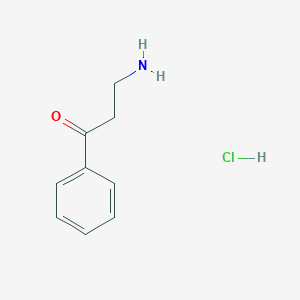


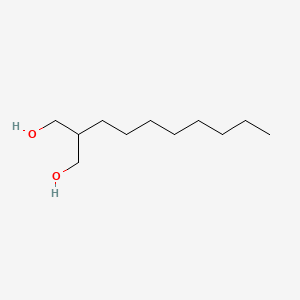

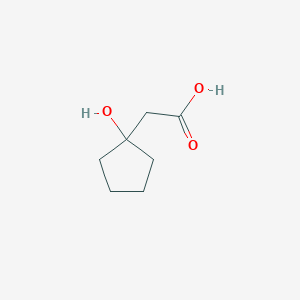

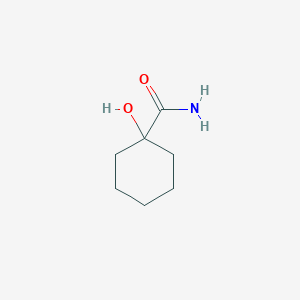
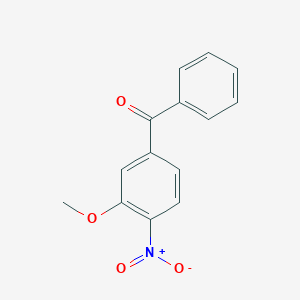

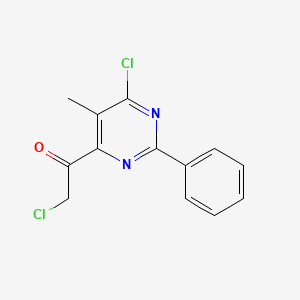
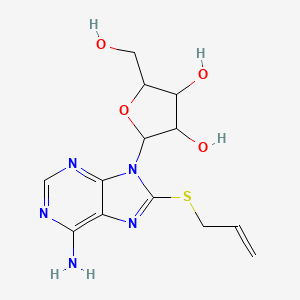
![2-[(4-Methoxyanilino)methyl]isoindole-1,3-dione](/img/structure/B3056893.png)
